(9H-Fluoren-2-YL)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWORUSQVGEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514832 | |
| Record name | (9H-Fluoren-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118128-53-3 | |
| Record name | (9H-Fluoren-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Hydrazine Derivatives in Organic Synthesis and Beyond
Hydrazine (B178648) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. This functional group imparts a unique reactivity that has been harnessed by chemists for over a century. In organic synthesis, hydrazines are exceptionally versatile reagents, participating in a multitude of chemical transformations.
One of the most prominent applications of hydrazine derivatives is in the synthesis of hydrazones, which are formed through the condensation reaction with aldehydes and ketones. mdpi.com These hydrazones are not merely intermediates; they are often the target molecules themselves, exhibiting a broad spectrum of biological activities. mdpi.com Furthermore, hydrazides, another important class of hydrazine derivatives, are crucial synthons for the construction of various heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. mdpi.com These heterocyclic systems are foundational to many pharmaceuticals. mdpi.com
The significance of hydrazine derivatives extends beyond synthetic utility into various applied fields. They are integral components in the development of pharmaceuticals, agrochemicals, and dyes. eosmedchem.com For instance, numerous drugs for treating conditions like tuberculosis, depression, and Parkinson's disease are based on a hydrazine or hydrazide structure. mdpi.com In materials science, hydrazine derivatives are investigated for creating polymers and other advanced materials. eosmedchem.comlookchem.com
Table 1: Key Applications of Hydrazine Derivatives
| Field | Specific Applications |
| Organic Synthesis | Precursors for hydrazones, hydrazides, and various heterocyclic compounds (e.g., pyrazoles, oxadiazoles, triazoles). mdpi.commdpi.com |
| Medicinal Chemistry | Core structures in drugs for tuberculosis, depression, viral infections, and cancer. mdpi.comiscientific.org |
| Agrochemicals | Used in the formulation of pesticides and herbicides. mdpi.comeosmedchem.com |
| Materials Science | Employed in the manufacturing of polymers, dyes, and pigments. eosmedchem.comlookchem.com |
| Other Industries | Used as catalysts and in rocket propellants. eosmedchem.combenthamdirect.com |
The Fluorene Moiety As a Privileged Scaffold in Contemporary Chemical Research
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for multiple, distinct biological receptors. acs.org The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, is a quintessential example of such a scaffold. Its rigid and planar structure, combined with its extensive π-system, provides an ideal foundation for the design of molecules that can interact with biological targets with high affinity and specificity. researchgate.net
The utility of the fluorene scaffold is evident in its widespread presence in molecules developed for both materials science and drug discovery. researchgate.net In materials science, fluorene-based polymers are highly valued for their optoelectronic properties, leading to their use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org
In the realm of drug discovery, the fluorene ring system is incorporated into a diverse range of therapeutic agents. researchgate.net Its structural features allow for the precise spatial orientation of various functional groups, which is critical for effective binding to enzymes and receptors. Research has demonstrated the presence of the fluorene scaffold in compounds with potential anticancer and antimicrobial activities. mdpi.com The ability to readily functionalize the fluorene core at several positions, including the C2, C7, and C9 positions, further enhances its versatility as a privileged scaffold, allowing for the generation of large and diverse chemical libraries for high-throughput screening. nih.gov
Overview of Research Trajectories Involving 9h Fluoren 2 Yl Hydrazine and Its Analogues
Direct Synthesis Approaches to this compound
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous compounds. One plausible route involves the reduction of a corresponding diazonium salt, a common method for preparing aryl hydrazines. This would typically start from 2-aminofluorene, which is diazotized and then reduced.
Another potential pathway is the direct hydrazinolysis of a suitable fluorenyl halide or sulfonate at the 2-position. For instance, the synthesis of (7-bromo-9H-fluoren-2-yl)hydrazine suggests that nucleophilic substitution reactions with hydrazine on a fluorene core are feasible . This method's success would depend on the reactivity of the leaving group at the C-2 position of the fluorene ring.
Furthermore, the reduction of 2-nitrofluorene (B1194847) presents a viable synthetic strategy. The reduction of nitroarenes can, under specific conditions, yield arylhydrazines. Research on the synthesis of 2,2'-hydrazofluorene involved the reduction of 2-nitrofluorene using hydrazine hydrate (B1144303) in the presence of a ruthenium on carbon catalyst in pyridine (B92270) rsc.org. This suggests that careful control of reaction conditions could potentially favor the formation of this compound.
A related and well-documented synthesis is that of (9H-fluoren-9-ylidene)hydrazine, an isomer of the title compound. This compound is typically prepared through the condensation of 9-fluorenone with hydrazine monohydrate in an alcoholic solvent orgsyn.org. The reaction involves heating the mixture to reflux, followed by cooling to precipitate the product as yellow needles orgsyn.org.
General Principles and Innovations in Hydrazine Derivative Synthesis
The synthesis of hydrazine derivatives, including those incorporating a fluorene moiety, relies on a set of fundamental and innovative chemical reactions. These principles are broadly applicable and have been adapted for the creation of a wide array of complex molecules.
Condensation Reactions for Hydrazone and Schiff Base Formation
Condensation reactions are a cornerstone in the synthesis of hydrazine derivatives, particularly for the formation of hydrazones and Schiff bases. The reaction of a hydrazine with an aldehyde or a ketone results in the formation of a C=N double bond, yielding a hydrazone.
A prominent example is the synthesis of 9-fluorenone hydrazone from the reaction of 9-fluorenone with hydrazine . This reaction is typically carried out in a suitable solvent like ethanol. The nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of 9-fluorenone, followed by the elimination of a water molecule to form the hydrazone . Similarly, 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide is synthesized by the condensation of 9-fluorenone with cyanoethanoic acid hydrazide niif.hu.
These fluorenyl hydrazones serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Strategic Cyclization Reactions: Hantzsch Thiazole Synthesis and Related Protocols
Hydrazine derivatives, particularly thiosemicarbazones derived from hydrazones, are valuable precursors in cyclization reactions to form various heterocycles. The Hantzsch thiazole synthesis is a classic example, involving the reaction of a thiosemicarbazone with an α-haloketone.
In the context of fluorene chemistry, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, synthesized from 9-fluorenone and thiosemicarbazide, is a key starting material. This compound undergoes the Hantzsch reaction with various α-halocarbonyl compounds to yield a series of fluorenyl-hydrazonothiazole derivatives mdpi.com. These reactions are often carried out in solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) mdpi.com. The use of a base catalyst can accelerate the reaction, though it is not always necessary mdpi.com.
Palladium-Catalyzed Coupling Reactions for Fluorene-Hydrazine Scaffolds
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl hydrazines. While specific examples for the direct synthesis of this compound via this method are not prevalent in the provided literature, the general principles of Buchwald-Hartwig amination could be applied. This would involve the coupling of a protected hydrazine with a 2-halofluorene derivative in the presence of a palladium catalyst and a suitable ligand.
Reductive Transformations and Nitro Group Reduction to Hydrazines
The reduction of nitro compounds is a fundamental transformation in organic synthesis and provides a viable route to hydrazine derivatives. The reduction of aromatic nitro compounds can lead to various products, including anilines, azoxybenzenes, azobenzenes, and hydrazobenzenes, depending on the reducing agent and reaction conditions.
As mentioned earlier, the reduction of 2-nitrofluorene using hydrazine hydrate and a ruthenium on carbon catalyst in pyridine has been reported to produce a mixture containing 2,2'-azoxyfluorene (B98813) and impure 2,2'-hydrazofluorene rsc.org. By carefully controlling the reaction conditions, it is plausible that the reaction could be optimized to favor the formation of this compound. The choice of solvent and catalyst is crucial in directing the outcome of such reductions.
Nucleophilic Substitution Reactions Involving Hydrazine Moieties
Nucleophilic substitution reactions offer a direct method for introducing a hydrazine group onto an aromatic or aliphatic scaffold. This can involve the reaction of a hydrazine with a substrate bearing a good leaving group, such as a halide.
A relevant example is the synthesis of aza-amino acid precursors through the direct alkylation of protected hydrazines with alkyl halides researchgate.netkirj.ee. For instance, Fmoc-hydrazine can be alkylated with a suitable alkyl bromide to form the corresponding N,N'-disubstituted hydrazine derivative researchgate.net. This approach highlights the utility of hydrazine as a nucleophile in building complex molecular architectures. The use of a base and an appropriate solvent is often necessary to facilitate the reaction and minimize side products kirj.ee.
Advanced Synthetic Techniques: Microwave-Assisted and Catalyst-Driven Methods
The synthesis of this compound and its structural analogues has benefited from the adoption of advanced organic chemistry techniques that offer significant improvements over classical methods. In particular, microwave-assisted synthesis and catalyst-driven reactions, such as palladium- and copper-catalyzed cross-coupling, have emerged as powerful tools for the efficient formation of the crucial aryl-nitrogen bond in these compounds. These modern approaches often provide advantages in terms of reaction time, yield, and substrate scope.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher product yields and purities. nih.govresearchgate.netunivpancasila.ac.id This technology has been successfully applied to the synthesis of various hydrazine derivatives, suggesting its applicability to the synthesis of this compound.
For instance, the synthesis of hydrazones, which are derivatives of hydrazines, has been shown to be significantly accelerated under microwave irradiation. researchgate.netnih.gov One study reported the synthesis of various hydrazone derivatives from the corresponding hydrazides and aldehydes in a matter of minutes with high yields using microwave heating. nih.gov Another work detailed the rapid, solvent-free synthesis of fenamic acid hydrazides from their respective acids and hydrazine hydrate under microwave conditions, achieving excellent yields in 4-12 minutes. nih.gov These examples underscore the potential of microwave technology to expedite the synthesis of hydrazine-containing compounds. While a specific microwave-assisted synthesis for this compound is not extensively documented in peer-reviewed literature, the general efficiency of this method for analogous reactions suggests it as a viable and advantageous approach.
The key benefits of microwave-assisted synthesis in the context of preparing fluorenyl hydrazines would likely include:
Rapid Reaction Times: Acceleration of the reaction between a fluorenyl precursor and a hydrazine source.
Improved Yields: Potentially higher conversion rates and reduced side product formation.
Energy Efficiency: More direct and efficient heating of the reaction mixture compared to conventional oil baths.
The table below summarizes the general advantages of microwave-assisted synthesis for hydrazine derivatives based on existing literature.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Moderate to good | Often higher yields nih.gov |
| Energy Input | Indirect heating, less efficient | Direct heating of solvent and reactants |
| Side Reactions | More prevalent due to longer reaction times | Often reduced |
Catalyst-Driven Methods
Catalyst-driven reactions, particularly those employing transition metals like palladium and copper, have revolutionized the formation of carbon-nitrogen bonds in organic synthesis. These methods are highly relevant for the preparation of this compound and its analogues from precursors such as 2-halo-9H-fluorenes.
Palladium-Catalyzed Synthesis
The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry and is applicable to the synthesis of aryl hydrazines. uwindsor.ca This reaction typically involves the coupling of an aryl halide or triflate with an amine or hydrazine derivative in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the reaction, with various phosphine-based ligands being developed to improve catalyst activity and substrate scope.
While a specific application of the Buchwald-Hartwig reaction for the synthesis of this compound is not detailed, the general methodology is well-established for a wide range of aryl halides. nih.govsyr.edu The synthesis would likely proceed by reacting a 2-halo-9H-fluorene (e.g., 2-bromo-9H-fluorene) with hydrazine or a protected hydrazine equivalent, as summarized in the following conceptual scheme:
Aryl Halide: 2-Bromo-9H-fluorene or 2-Iodo-9H-fluorene
Hydrazine Source: Hydrazine hydrate or a protected hydrazine (e.g., Boc-hydrazine)
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos)
Base: A non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)
Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane)
The reaction conditions for such a transformation would need to be optimized, but the extensive literature on Buchwald-Hartwig aminations provides a strong foundation for developing a successful synthesis.
Copper-Catalyzed Synthesis
The Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction, represents another important pathway for the synthesis of aryl hydrazines. mdpi.com Modern iterations of this reaction often use copper(I) salts (e.g., CuI) in combination with a ligand, such as a diamine or an amino acid, to facilitate the coupling at lower temperatures than the classical Ullmann conditions. chemistryviews.org
The copper-catalyzed arylation of amines has been shown to be effective for a variety of substrates, including those with sensitive functional groups. chemistryviews.org The application of this methodology to the synthesis of this compound would involve the reaction of a 2-halo-9H-fluorene with a hydrazine source in the presence of a copper catalyst.
A potential synthetic route using a copper-catalyzed approach is outlined below:
Aryl Halide: 2-Bromo-9H-fluorene or 2-Iodo-9H-fluorene
Hydrazine Source: Hydrazine hydrate
Catalyst System: A copper(I) source (e.g., CuI) and a ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
Base: A base such as K₂CO₃ or Cs₂CO₃
Solvent: A polar aprotic solvent (e.g., DMSO, DMF)
Research has demonstrated the successful copper-catalyzed coupling of aryl iodides with hydrazides, which are closely related to the target compound. evitachem.commdpi.com These findings support the feasibility of employing copper-catalyzed methods for the synthesis of this compound.
The following table provides a comparative overview of palladium- and copper-catalyzed methods for the synthesis of aryl hydrazines.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) | Copper salts (e.g., CuI) |
| Ligands | Phosphine-based (e.g., XPhos, SPhos) | Diamines, amino acids, oximes |
| Substrate Scope | Generally very broad, including aryl chlorides | Traditionally required aryl iodides/bromides, but newer systems are more versatile |
| Reaction Conditions | Often milder than classical Ullmann | Can require higher temperatures, but modern systems are improving |
| Cost | Palladium is a precious metal | Copper is more abundant and less expensive |
Electrophilic and Nucleophilic Character of the Hydrazine Functionality
The hydrazine group (-NH-NH2) in this compound possesses a dual chemical character. The terminal nitrogen atom, with its lone pair of electrons, acts as a potent nucleophile. This nucleophilicity is central to many of its reactions, such as condensation with carbonyl compounds. For instance, the hydrazine group can attack the electrophilic carbon of aldehydes and ketones to form hydrazones, which are valuable intermediates in the synthesis of various heterocyclic compounds. This reaction is often facilitated by catalyst-free conditions, leveraging interfacial hydrogen bonding in biphasic systems.
Conversely, the hydrazine moiety can also exhibit electrophilic character, particularly after protonation or when bonded to a strong electron-withdrawing group. The bromine substituent in compounds like (7-bromo-9H-fluoren-2-yl)hydrazine enhances electrophilic substitution reactivity compared to non-halogenated analogs. The reactivity is also influenced by solvent effects, with polar aprotic solvents like dimethylformamide (DMF) accelerating substitution rates.
Formation of Diverse Heterocyclic Systems
The versatile reactivity of this compound and its derivatives makes them excellent starting materials for the synthesis of a wide range of heterocyclic systems.
Thiazole derivatives containing a fluorene moiety have been synthesized through the Hantzsch thiazole synthesis. mdpi.comresearchgate.netresearchgate.net This typically involves the reaction of a fluorene-derived thiosemicarbazone with an α-halocarbonyl compound. For example, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, prepared from fluorenone and thiosemicarbazide, reacts with various α-haloketones or α-haloacids to yield fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.netasianpubs.org The reaction conditions can be varied, using solvents like tetrahydrofuran (THF) or 1,4-dioxane, and can be performed with or without a base catalyst, although a base can shorten the reaction time. mdpi.comresearchgate.netresearchgate.net
Table 1: Synthesis of Thiazole Derivatives from this compound Precursors
| Starting Material | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | α-halocarbonyl compounds | THF or 1,4-dioxane | Fluorenyl-hydrazonothiazole derivatives | mdpi.comresearchgate.netresearchgate.net |
| 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Thiourea | Ethanol | 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine | arabjchem.org |
| 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide | Substituted phenacyl bromides | DMF | Fluorenyl-hydrazonothiazoles | asianpubs.org |
1,2,4-Triazole derivatives incorporating a fluorene ring can be synthesized from this compound precursors. One common method involves the conversion of 4-amino-5-(substituted)-2,4-dihydro-3H-1,2,4-triazol-3-ones into Schiff bases using 9H-fluorene-2-carbaldehyde. scielo.org.zascispace.com These Schiff bases can then be further modified to produce a variety of triazole derivatives. scielo.org.za Microwave-assisted synthesis has been shown to be an efficient method for these transformations. scielo.org.zascispace.com Another route involves the reaction of 1-(9H-Fluorene-4-carbonyl)-2-methyl-3-phenyl-isothiourea with hydrazine hydrate to yield [5-1-(9H-Fluoren-4-yl)-2H- mdpi.comCurrent time information in Bangalore, IN.triazol-3-yl]-phenyl-amine. ijprs.com
1,3,4-Oxadiazoles derived from fluorenone can be prepared starting from 9-fluorenone-2-carboxylic acid. This acid is first converted to its methyl ester and then to the corresponding acid hydrazide. researchgate.netuobaghdad.edu.iq This key hydrazide intermediate can then be cyclized with various reagents to form the oxadiazole ring. For example, condensation with substituted benzoic acids in the presence of phosphorus oxychloride (POCl3) yields 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netuobaghdad.edu.iqhilarispublisher.com Alternatively, treatment with carbon disulfide and potassium hydroxide (B78521) affords the corresponding oxadiazole-2-thiol. researchgate.netuobaghdad.edu.iq
Table 2: Synthesis of Oxadiazole Derivatives from Fluorenone Precursors
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 9-fluorenone-2-carboxylic acid hydrazide | Substituted benzoic acids / POCl3 | 5-(9-fluorenone-2-yl)-2-aryl-1,3,4-oxadiazole | researchgate.netuobaghdad.edu.iq |
| 9-fluorenone-2-carboxylic acid hydrazide | CS2 / KOH | 5-(9-fluorenone-2-yl)-1,3,4-oxadiazole-2-thiol | researchgate.netuobaghdad.edu.iq |
| 9-fluorenone-2-carboxylic acid hydrazide | Phenyl isocyanate | 5-(9-fluorenone-2-yl)-N-phenyl-1,3,4-oxadiazole-2-amine | researchgate.netuobaghdad.edu.iq |
The fluorene framework can be incorporated into more complex, rigid structures such as spirofluorenes. These compounds, where a central spiro atom is shared by the fluorene and another ring system, have been synthesized and are noted for their unique photophysical properties. acs.org Additionally, fused ring systems can be generated through intramolecular cyclization reactions, leading to novel polycyclic aromatic structures.
Preparation and Reactivity of Azine and Thiosemicarbazide Derivatives
Azine Derivatives: Azines, characterized by a C=N-N=C linkage, can be synthesized from fluorenone hydrazone. These compounds are versatile intermediates in organic synthesis and have been used to prepare other heterocyclic systems like pyrazoles and pyrimidones through reactions with nitriles. psu.edu The reactivity of azines is influenced by the nature of the substituents on the carbon atoms.
Thiosemicarbazide Derivatives: Thiosemicarbazides derived from fluorene, such as 2-((9H-Fluoren-2-yl)methylidene)hydrazine-1-carbothioamide, are key intermediates in the synthesis of thiazoles and other sulfur-containing heterocycles. nih.gov They are typically prepared by the condensation of a fluorene-containing aldehyde or ketone with thiosemicarbazide. nih.gov These thiosemicarbazide derivatives themselves can exhibit biological activity and serve as scaffolds for further chemical modifications. nih.gov
Reactions with Lewis Acidic Species and Metal Coordination
The chemical behavior of this compound is characterized by the nucleophilic nature of the hydrazine moiety, making it a candidate for reactions with a variety of electrophilic species, including Lewis acids and metal ions. While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available research, its reactivity can be inferred from studies on analogous aryl hydrazines and fluorene-containing hydrazone derivatives. These related compounds have been shown to form stable adducts with Lewis acids and coordinate to a range of metal centers, suggesting a rich and varied chemical reactivity for this compound itself.
The hydrazine group (-NH-NH2) possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent Lewis base. This electronic configuration allows it to react with electron-pair acceptors, or Lewis acids. Research on hydrazones, which share the N-N linkage, has demonstrated that they readily form adducts with Lewis acidic boranes. For instance, the reaction of hydrazones with highly Lewis acidic boranes such as tris(pentafluorophenyl)borane, B(C6F5)3, initially leads to the formation of simple Lewis acid-base adducts. rsc.org In these adducts, the nitrogen atom of the hydrazone donates a lone pair to the boron center. rsc.org
In a study involving (9H-fluoren-9-ylidene)hydrazone, a structurally related isomer of the title compound, reaction with a Lewis acidic borane (B79455) resulted in several products, including a 1:1 borane adduct of hydrazine and a 1-(diarylboraneyl)-2-(9H-fluoren-9-ylidene)hydrazone, where an aryl group from the borane was eliminated. rsc.org This indicates that beyond simple adduct formation, further reactions can be thermally induced, leading to the formation of new covalent N-B bonds. rsc.org Given these findings, it is highly probable that this compound would react with strong Lewis acids to form initial adducts, which may then undergo further transformations depending on the reaction conditions and the nature of the Lewis acid employed.
The presence of lone pairs on the nitrogen atoms also makes this compound a potential ligand for metal coordination. Hydrazones and related hydrazine derivatives are well-known to coordinate with a wide variety of transition metals, forming stable complexes. rsc.orgijrps.com These ligands can act as monodentate or bidentate donors, coordinating through one or both nitrogen atoms of the hydrazine group. mdpi.com In the case of hydrazone complexes, coordination often involves the imine nitrogen and another donor atom from the molecule, such as an oxygen or sulfur atom. frontiersin.org
For this compound, it is conceivable that it could act as a monodentate ligand, coordinating to a metal center through the terminal -NH2 group. It might also function as a bridging ligand between two metal centers. The formation of Schiff base derivatives of this compound, through condensation with aldehydes or ketones, would create multidentate ligands capable of forming stable chelate rings with metal ions. The resulting metal complexes would likely exhibit interesting electronic and photophysical properties, influenced by the rigid and planar fluorene backbone.
While direct experimental data on metal complexes of this compound is scarce, the extensive research on metal complexes of hydrazone derivatives of fluorenone provides valuable insights. These complexes have been investigated for their potential applications in various fields, including catalysis and medicinal chemistry. frontiersin.org The coordination of the fluorene-containing ligand to the metal center can significantly alter the properties of both the ligand and the metal, leading to novel materials with unique characteristics.
Table 1: Examples of Reactions of Hydrazone Derivatives with Lewis Acids
| Hydrazone Derivative | Lewis Acid | Product Type | Reference |
| (9H-fluoren-9-ylidene)hydrazone | B(C6F5)3 | Lewis acid-base adduct, N-B covalent compounds | rsc.org |
| Benzophenone hydrazone | B(C6F5)3 | Lewis acid-base adduct | rsc.org |
| Benzhydrazide | BArF3 | Lewis acid-base adduct, CON2B heterocycle | rsc.org |
Table 2: Examples of Metal Complexes with Fluorene-Based Hydrazone Ligands
| Ligand | Metal Ion | Coordination Mode | Application Studied | Reference |
| Schiff bases of 9-fluorenone | Cu(II), Zn(II), La(III), Ag(I) | Bidentate | Antitumor activity | sapub.org |
| Dehydroacetic acid benzoyl hydrazone | Cu(II) | Bidentate with co-ligands | Cytotoxicity against cancer cell lines | frontiersin.org |
| (E)-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide | Cu(II) | Tridentate | Anticancer activity | frontiersin.org |
Advanced Applications of 9h Fluoren 2 Yl Hydrazine Derivatives in Interdisciplinary Research
Research in Medicinal and Pharmaceutical Chemistry
The fluorene (B118485) scaffold is present in a variety of biologically important compounds, and its incorporation into molecules can enhance their pharmacological and pharmacokinetic properties. mdpi.com The therapeutic potential of fluorene-based compounds is exemplified by commercially available drugs like the anti-arrhythmic indecainide, the antiviral tilorone, and the muscle relaxant hexafluronium. nih.gov This has spurred further research into derivatives of core structures like (9H-Fluoren-2-YL)hydrazine to develop new therapeutic agents.
Derivatives of this compound are being actively investigated for a range of therapeutic applications. The core structure provides a versatile platform for creating complex molecules with targeted biological effects. For instance, research has extended into the development of agents for infectious diseases. An in vitro study of vanillin-containing 9H-fluoren sulfone derivatives demonstrated notable antimalarial activity against Plasmodium falciparum. jddtonline.info The synthesis of these hybrid molecules, such as (9H-fluoren-9-yl)methyl((2S)-1-((1-(4-ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethyl)amino)-1-oxopropan-2-yl)carbamate, showcases a strategy of combining known pharmacophores with the fluorene moiety to generate novel therapeutic candidates. jddtonline.info This approach highlights the broad potential of fluorene-hydrazine derivatives in addressing a variety of health conditions.
A significant area of research for this compound derivatives is their ability to act as enzyme inhibitors. The hydrazine (B178648) group can interact with cellular proteins and enzymes, potentially disrupting their function and leading to therapeutic effects. A notable example is the investigation of 2-(9H-fluoren-9-ylidene)hydrazinecarboxamides as inhibitors of the HIV-1 Ribonuclease H (RNH) enzyme, which is crucial for viral replication. pitt.edu A study of these derivatives identified several compounds with potent inhibitory activity. pitt.edu
One subgroup, the 2-(9H-fluoren-9-ylidene)hydrazinecarboxamides, produced eight compounds that inhibit HIV-1 RT-RNH activity with IC₅₀ values ranging from 1.1 to 9 µM, making them a promising class of antiviral candidates. pitt.edu This targeted inhibition of a specific viral enzyme underscores the potential of these derivatives in the development of highly selective therapeutic agents. pitt.edu
Table 1: Inhibition of HIV-1 Ribonuclease H by 2-(9H-Fluoren-9-ylidene)hydrazinecarboxamide Derivatives
| Property | Value |
|---|---|
| Compound Class | 2-(9H-fluoren-9-ylidene)hydrazinecarboxamides |
| Target Enzyme | HIV-1 Ribonuclease H (RT-RNH) |
| Active Compounds | 8 out of 14 tested |
| IC₅₀ Range | 1.1 - 9 µM |
Data sourced from a study on fluoren-9-ylidene hydrazine inhibitors. pitt.edu
The antimicrobial potential of this compound derivatives has been demonstrated through the synthesis and evaluation of various novel compounds. One area of focus has been the creation of fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.net These compounds are synthesized via the Hantzsch reaction from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and α-halocarbonyl compounds. mdpi.comresearchgate.net
Screening of these derivatives against multidrug-resistant microorganisms revealed that while their activity against Gram-positive bacteria and fungi had a minimum inhibitory concentration (MIC) generally higher than 256 µg/mL, several compounds showed notable activity against specific Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis. mdpi.comresearchgate.net However, the tested compounds did not show significant activity against multidrug-resistant Gram-negative pathogens such as K. pneumoniae, P. aeruginosa, and E. coli, nor against drug-resistant fungi like C. auris and C. albicans. mdpi.com
In another study, a series of fluorene-containing substituted thiazole-Schiff base derivatives were synthesized and evaluated. nih.gov Compound 2a (2-{2-[(9H-Fluoren-2-yl)methylidene]hydrazine-1-yl}-4,5-dimethyl-1,3-thiazole) displayed a significant zone of inhibition against Bacillus subtilis, while compound 2b (1-{2-[2-[(9H-Fluoren-2-yl)methylidene]hydrazine-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one) was notably active against the fungal strain Candida albicans. nih.gov
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Organism | Measurement | Result |
|---|---|---|---|
| Thiazolone 2 | S. aureus, E. faecalis | MIC | < 256 µg/mL |
| Thiazole (B1198619) 4d & 4f | S. aureus, E. faecalis | MIC | < 256 µg/mL |
| Compound 2a | B. subtilis | Zone of Inhibition | 20.3 ± 0.6 mm |
| Compound 2b | C. albicans | Zone of Inhibition | 30.3 ± 0.6 mm |
Data compiled from studies on fluorenyl-hydrazonothiazoles and thiazole-Schiff base derivatives. mdpi.comnih.gov
The fluorene scaffold is also associated with antioxidant activity. mdpi.com Research into novel thiazole-Schiff base derivatives containing a fluorene moiety has confirmed this potential. nih.gov In a study evaluating a series of eighteen such derivatives, several compounds exhibited promising antioxidant capabilities when tested using the DPPH radical scavenging assay. nih.gov
Notably, compound 2f (2-{2-[(9H-Fluoren-2-yl)methylidene]hydrazine-1-yl}-4-(4-hydroxyphenyl)-1,3-thiazole) demonstrated an antioxidant capability that was four-fold higher than the standard, ascorbic acid. nih.gov This finding highlights the significant potential of this class of compounds in applications where combating oxidative stress is beneficial. nih.gov
Table 3: Antioxidant Activity of a Fluorene-Thiazole Derivative
| Compound | Activity Measurement (IC₅₀) |
|---|---|
| Compound 2f | 11.73 ± 1.22 µg/mL |
| Ascorbic Acid (Standard) | 48.21 ± 0.98 µg/mL |
Data from an evaluation of fluorene-containing thiazole-Schiff base derivatives. nih.gov
The inherent biological activity of the fluorene nucleus makes its derivatives attractive candidates for both antiviral and anticancer research. mdpi.com
In the antiviral domain, as detailed in the enzyme inhibition section, derivatives such as 2-(9H-fluoren-9-ylidene)hydrazinecarboxamides have been identified as potent inhibitors of HIV-1 Ribonuclease H, a key enzyme in the lifecycle of the HIV virus. pitt.edu
In anticancer research, the fluorene scaffold is a key component in developing new cytotoxic agents. mdpi.com For example, a series of 2,7-dichloro-9H-fluorene-based azetidinone derivatives were synthesized and evaluated for their anticancer effects. nih.gov These compounds showed remarkable activity against human lung carcinoma (A-549) and human breast cancer (MDA-MB-231) cell lines, with efficacy comparable to the reference drug, Taxol. nih.gov This demonstrates that modifying the fluorene core can yield potent anticancer agents. nih.gov
A key strategy in medicinal chemistry is the structural modification of a lead compound to enhance its pharmacological profile. The this compound structure is highly amenable to such modifications. The reactivity of the fluorene ring, particularly at the 9-position, and the nucleophilicity of the hydrazine group allow for a wide range of synthetic transformations. researchgate.net
Research in Materials Science and Organic Electronics
Derivatives of this compound are integral to the innovation of new materials with tailored electronic and optical properties. The fluorene core offers high thermal stability, excellent charge carrier mobility, and a high fluorescence quantum yield, which can be finely tuned through chemical modification of the hydrazine group and the fluorene backbone.
The structural and electronic properties of hydrazine derivatives make them promising candidates for applications in organic electronics and photovoltaic materials. imist.ma Fluorene-based compounds, in particular, are among the most popular structural units for creating organic hole-transporting materials (HTMs) for emerging solar cell technologies. nanoge.org
Researchers have successfully synthesized fluorene-based compounds for use in solid-state semiconductor-sensitized solar cells, such as antimony sulfide (B99878) (Sb₂S₃) solar cells. nanoge.org These efforts aim to replace expensive, commonly used HTMs like Spiro-OMeTAD with more cost-effective and simpler alternatives. nanoge.org One such development is a fluorene-based HTM, designated V808, which was synthesized using Hartwig-Buchwald amination. This material demonstrates good thermal stability up to 390 °C and possesses an ionization potential of 4.95 eV, making it suitable for Sb₂S₃ solar cells. nanoge.org Devices incorporating V808 have achieved a power conversion efficiency (PCE) of 3.8%, slightly outperforming the 3.6% PCE of devices using the standard P3HT material. nanoge.org
In the realm of perovskite solar cells, another promising photovoltaic technology, small organic molecules derived from fluorene have been developed as thermally cross-linkable HTMs. rsc.org These molecules contain vinyl groups that can undergo thermal polymerization, creating robust, solvent-resistant 3D networks that enhance device lifetime and stability. rsc.org The synthesis of these novel compounds from relatively inexpensive starting materials offers a pathway to lower the manufacturing cost of perovskite solar cells. rsc.org
Table 1: Performance of a Fluorene-Based Hole Transporting Material (V808) in Sb₂S₃ Solar Cells
| Material | Ionization Potential (Iₚ) | Power Conversion Efficiency (PCE) | Transparency |
|---|---|---|---|
| V808 | 4.95 eV | 3.8% | Higher than P3HT |
| P3HT | Not Specified | 3.6% | Standard |
Data sourced from research on inexpensive fluorene-based hole transporting materials. nanoge.org
The high photoluminescence quantum yield and tunable emission characteristics of fluorene derivatives make them excellent candidates for organic light-emitting diodes (OLEDs). Polymers derived from fluorene precursors are particularly noted for their pure blue and efficient electroluminescence. ossila.com For instance, donor-acceptor copolymers combining a fluorene unit (electron donor) with an azine unit (electron acceptor) have been synthesized to produce materials that exhibit intense blue photoluminescence, with emission peaks around 421-437 nm in solution and 422-451 nm in the film state. researchgate.net These properties are crucial for developing full-color displays and solid-state lighting.
In the field of dye-sensitized solar cells (DSSCs), fluorene derivatives serve as key components for efficient light harvesting. unimi.itcusat.ac.in A typical DSSC consists of a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor (like TiO₂), a redox electrolyte, and a counter electrode. d-nb.inforesearchgate.net The dye's role is to absorb light and inject an electron into the semiconductor's conduction band. researchgate.net Fluorene-containing dyes are advantageous due to their strong absorption bands, chemical stability, and extended π-conjugation, which facilitates efficient light harvesting and charge transfer. unimi.it Research has focused on optimizing DSSC components for various conditions, including indoor lighting, where devices have achieved impressive efficiencies of over 28%. d-nb.info
The synthesis of fluorene-based polymers often involves cross-coupling reactions, such as the Suzuki coupling, to link fluorene monomers with other aromatic units. ossila.commdpi.com A common precursor is 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is used to create well-known polymers like PFO (poly(9,9-dioctylfluorene)) and F8BT (poly(9,9-dioctylfluorene-alt-benzothiadiazole)). ossila.com
Donor-acceptor (D-A) copolymers are a significant class of fluorene-based polymers. For example, Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) is a D-A copolymer that combines the electron-donating fluorene unit with an electron-accepting di-2-thienyl-2,1,3-benzothiadiazole unit. mdpi.com This combination results in a material with red emission (around 649 nm) and improved thermal stability. mdpi.com The synthesis can be optimized using a phase-transfer catalyst to yield polymers with higher molecular weights. mdpi.com
Another synthetic strategy involves condensing ferrocenecarboxaldehyde with 2,7-dibromofluorene, followed by further functionalization and polymerization. dtic.mil This approach has led to the creation of a novel high-molecular-weight conjugated polymer with pendant ferrocene (B1249389) groups, which exhibits unique thermal and electrochemical properties. dtic.mil
Table 2: Properties of Synthesized Fluorene-Azine Copolymers
| Copolymer | Number Average Molecular Weight (Mₙ) | 5% Weight Loss Temperature (TGA) | Emission Peak (in CHCl₃) | Emission Peak (Film) | Fluorescence Quantum Yield (in CHCl₃) |
|---|---|---|---|---|---|
| PF-tetrAz | 7.0 kg mol⁻¹ | ~360 °C | 437 nm | 451 nm | 0.63 |
| PF-triAz | 14.5 kg mol⁻¹ | ~360 °C | 421 nm | 422 nm | 0.97 |
Data from the synthesis and characterization of fluorene-based polymers for blue light emission. researchgate.net
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light. nih.govucf.edu This phenomenon is the basis for several cutting-edge applications, including 3D microfabrication, high-density optical data storage, and bioimaging. nih.govphotonics.com Fluorene derivatives have been extensively investigated for their 2PA properties due to their high thermal and photochemical stability. nih.gov
Research has demonstrated that the 2PA cross-section (a measure of 2PA efficiency, measured in Goeppert-Mayer units, GM) can be significantly enhanced by molecular engineering. Symmetrical fluorene derivatives with styryl groups have shown maximum 2PA cross-section values of ~1300–1900 GM. rsc.org Asymmetrical designs incorporating alkynyl triple bonds have also proven effective; for instance, incorporating these bonds can increase the 2PA cross-section from ~335 GM to ~1093 GM. nih.gov
Table 3: Two-Photon Absorption (2PA) Cross Sections of Fluorene Derivatives
| Compound | Description | Maximum 2PA Cross Section (σ₂) | Wavelength |
|---|---|---|---|
| Compound II | Unsymmetrical, one alkynyl triple bond | ~335 GM | 730 nm |
| Compound III | Unsymmetrical, one alkynyl triple bond | ~563 GM | 730 nm |
| Compound IV | Symmetrical, two alkynyl triple bonds | ~1093 GM | 730 nm |
| Derivative 1 | 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300 GM | ~660 nm |
| Derivative 2 | 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~1900 GM | ~660 nm |
Data compiled from studies on fluorene-based two-photon absorbing molecules. nih.govrsc.org
Hydrazone derivatives have been identified as effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. nih.govsciencetechindonesia.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species. nih.govnih.gov The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings facilitates this adsorption process. nih.gov
Studies on various hydrazine and hydrazone derivatives show that they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. sciencetechindonesia.comnih.gov The effectiveness of these inhibitors is concentration-dependent, with inhibition efficiencies often exceeding 90% at optimal concentrations. sciencetechindonesia.comnih.gov The adsorption mechanism generally follows the Langmuir adsorption isotherm, and the process is identified as chemisorption, indicating a strong, stable bond between the inhibitor molecule and the metal surface. nih.gov
Table 4: Corrosion Inhibition Efficiency of Hydrazine/Hydrazone Derivatives on Carbon Steel in 1.0 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (IE%) |
|---|---|---|
| HIND | 0.5 mmol/L | 88.4% |
| Compound 1b | 1x10⁻³ M | 91.30% |
| Compound 1c | 1x10⁻³ M | 91.34% |
| L6 (Pyrazole Derivative) | 10⁻³ M | 91.8% |
Data from studies on hydrazone and pyrazole (B372694) derivatives as corrosion inhibitors. nih.govsciencetechindonesia.comnih.gov
Research in Analytical Chemistry and Chemical Sensing
The fluorescent properties of this compound derivatives are harnessed in the field of analytical chemistry for the development of chemical sensors. researchgate.net Hydrazone derivatives are a significant class of compounds used for the separation, identification, and detection of various metal ions, anions, and organic molecules. researchgate.net
For example, new fluorescent dyes based on fluorenone azine, such as (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS), have been synthesized and studied. researchgate.net These molecules exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a beneficial property for fluorescence imaging and sensing applications as it minimizes self-quenching and improves signal-to-noise ratio. researchgate.net The electrochemical properties of these compounds, studied via cyclic voltammetry, provide further insight into their potential as electronic sensors. researchgate.net Furthermore, fluorene-based polymers have been investigated for their ability to detect trace amounts of explosives, demonstrating the versatility of these compounds in advanced sensing systems. uq.edu.au
Table of Mentioned Compounds
| Compound Name/Abbreviation |
|---|
| This compound |
| (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS) |
| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene |
| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene |
| F8BT (poly(9,9-dioctylfluorene-alt-benzothiadiazole)) |
| HIND ((E)-N′-(4-(dimethylamino)benzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)aceto-hydrazide) |
| L6 (ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate) |
| P3HT (Poly(3-hexylthiophene)) |
| PF-tetrAz |
| PF-triAz |
| PFDTBT (Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)]) |
| PFO (poly(9,9-dioctylfluorene)) |
| Spiro-OMeTAD |
Development of Probes for Metal Ion and Anion Detection
The unique structure of fluorene-based hydrazone derivatives allows for the creation of chemosensors that exhibit high selectivity and sensitivity for various metal ions and anions. rsc.org The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or the formation of specific coordination complexes that alter the photophysical properties of the molecule, leading to a detectable colorimetric or fluorescent response. rsc.orgmdpi.com
Researchers have successfully designed and synthesized fluorene-based derivatives for the detection of a wide range of ions. For instance, a hydrophilic bis(1,2,3-triazolyl)fluorenyl derivative, synthesized via "click" chemistry, has demonstrated significant fluorescence enhancement upon binding with zinc ions (Zn²⁺). nih.gov This probe exhibited a five-fold increase in fluorescence and a four-fold increase in the two-photon absorption cross-section in the presence of Zn²⁺, forming a 1:2 ligand-to-zinc complex with a large binding constant (10⁹ M⁻²). nih.gov
Similarly, fluorenone-based Schiff-base sensors have been developed for the selective detection of iodide (I⁻) ions. acs.org These sensors showed a notable fluorescence enhancement with detection limits in the nanomolar range (8.0 and 11.0 nM), a response attributed to the inhibition of intramolecular charge transfer and C=N isomerization upon interaction with iodide. acs.org The binding stoichiometry for this interaction was determined to be 1:2 between the sensor and the iodide ion. acs.org
Other studies have reported fluorene-based chemosensors for detecting chromium (Cr³⁺) and aluminum (Al³⁺) ions, where the addition of these ions led to a significant increase in fluorescence intensity. researchgate.net Furthermore, hydrazine-functionalized probes have been engineered for sensing fluoride (B91410) (F⁻) anions, where the interaction induces a color change and a gel-sol transition in organogels. nih.govscirp.org The development of these probes highlights the tunability of the fluorene-hydrazine scaffold to achieve selective recognition of specific ions. nih.govfrontiersin.org
Table 1: Selected this compound Derivatives and Analogs as Ion Probes
| Derivative/Analog | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Bis(1,2,3-triazolyl)fluorene | Zn²⁺ | Fluorescence enhancement | Not specified | nih.gov |
| Fluorenone-based Schiff-base 1 | I⁻ | Fluorescence enhancement | 8.0 nM | acs.org |
| Fluorenone-based Schiff-base 2 | I⁻ | Fluorescence enhancement | 11.0 nM | acs.org |
| 2-((9H-fluoren-2-ylimino) methyl)phenol (F3) | Cr³⁺, Al³⁺ | Fluorescence enhancement | Not specified | researchgate.net |
| N,N'-bis(perfluorobenzylidene)isophthalohydrazide (BPBIH) | F⁻ | Selective optical response | Not specified | nih.gov |
| Naphthyl thiourea-based chemosensor 31 | Ag⁺ | Fluorescence turn-on | 3.82 µM | mdpi.com |
| Fluorenone-based sensor | Pb²⁺ | Colorimetric/Fluorometric | Not specified | mdpi.com |
Design of Fluorescent and Chromogenic Sensors for Hydrazine
The high toxicity of hydrazine (N₂H₄) necessitates the development of sensitive and selective detection methods. researchgate.net Fluorescent and chromogenic probes offer significant advantages due to their operational simplicity and potential for real-time monitoring. bohrium.com Derivatives of this compound are particularly well-suited for this purpose, leveraging the inherent fluorescence of the fluorene core.
The design strategies for hydrazine sensors often involve a chemical reaction between the probe and hydrazine that leads to a distinct change in the probe's optical properties. researchgate.net Common mechanisms include hydrazinolysis, condensation reactions, and Michael additions. bohrium.com For example, a reaction between hydrazine and an aldehyde or ketone group on a fluorene-based molecule can form a hydrazone, altering the electronic and photophysical properties of the system. This can result in a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength. researchgate.net
One approach involves using the double nucleophilic character of hydrazine to induce a specific chemical transformation in the probe molecule. bohrium.com For instance, probes containing a 4-bromobutyryl moiety have been developed to react specifically with hydrazine. bohrium.com Another strategy utilizes the reaction of hydrazine with electron-deficient alkenes like vinyl malononitrile, which can lead to ratiometric responses suitable for imaging hydrazine in living cells. bohrium.com
While many fluorescent probes for hydrazine have been developed, a significant challenge is ensuring their functionality in aqueous or biological media, as water can sometimes quench the fluorescence or hinder the sensing reaction. researchgate.net To overcome this, researchers are focusing on developing probes with aggregation-induced emission (AIE) properties, which show enhanced fluorescence in aggregated states, making them suitable for detection in aqueous solutions. researchgate.net A corrole-based fluorescent probe, for example, demonstrated a 127-fold "turn-on" fluorescence enhancement upon reacting with hydrazine in an aqueous environment, with a low detection limit of 88 nM. nih.gov
Table 2: Design Strategies for Hydrazine Fluorescent Probes
| Recognition Moiety/Mechanism | Fluorophore Scaffold | Key Features | Reference |
|---|---|---|---|
| Hydrazinolysis of Phenol Acetate | Coumarin, Naphthalimide, etc. | OFF-ON fluorescence response. | bohrium.com |
| Double Nucleophilic Character (e.g., with 4-bromobutyryl) | Various fluorophores | Exploits hydrazine's unique reactivity. | bohrium.com |
| Reaction with Vinyl Malononitrile | Various fluorophores | Can provide ratiometric responses for bioimaging. | bohrium.com |
| Gabriel Synthesis Strategy (with Phthalimide) | Naphthalimide | High selectivity and low detection limits. | bohrium.com |
| Condensation Reaction | Corrole | "Turn-on" fluorescence in aqueous media. | nih.gov |
Electrochemical Sensing and Biosensing Applications
Electrochemical methods provide a powerful alternative for the detection of various analytes, offering high sensitivity, rapid response, and low-cost instrumentation. nih.govrsc.org Derivatives of this compound have been incorporated into electrochemical sensor platforms, particularly for the detection of hydrazine. nih.gov
The electroanalytical sensing of hydrazine typically relies on its oxidation at the surface of a modified electrode. rsc.org Unmodified electrodes often suffer from sluggish kinetics and high overpotentials for hydrazine oxidation. mdpi.com To enhance the electrochemical response, electrode surfaces are modified with materials that can catalyze the oxidation process. Fluorene derivatives have been used in this context to create highly sensitive and selective sensors.
A notable example is the use of 2,7-bis(ferrocenyl ethynyl)fluoren-9-one (2,7-BFE) to modify a graphene oxide (GO) nanosheet paste electrode for hydrazine electro-oxidation. nih.gov This modified electrode demonstrated superior catalytic activity for the electrochemical oxidation of hydrazine. Another approach involves using a composite of electrochemically reduced graphene oxide (ErGO) and poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) on a glassy carbon electrode (GCE). nih.gov This sensor exhibited excellent performance for hydrazine measurements, with a wide linear concentration range (0.2–100 μM) and a low detection limit of 0.01 μM. nih.gov The sensor also showed good selectivity against a range of common interfering ions. nih.gov
The development of such sensors is crucial for environmental monitoring and industrial safety. The synergy between the catalytic properties of nanomaterials like graphene or metal quantum dots and the specific chemical properties of fluorene derivatives paves the way for next-generation electrochemical sensors with enhanced performance. mdpi.comrsc.org
Table 3: Electrochemical Sensors for Hydrazine Detection
| Electrode Modification | Analytical Technique | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| 2,7-bis(ferrocenyl ethynyl)fluoren-9-one/GO paste electrode | Electrochemical procedures | Not specified | Not specified | nih.gov |
| ErGO/PEDOT:PSS/GCE | DPV, Amperometry | 0.2–100 µM | 0.01 µM | nih.gov |
| MoS₂ Quantum Dots/GCE | Amperometry | Broad linear range | 34.8 µM | mdpi.com |
Applications in Biological Imaging
The excellent photophysical properties of fluorene derivatives, such as high fluorescence quantum yields and large two-photon absorption (2PA) cross-sections, make them highly suitable for biological imaging applications. nih.govnih.gov Two-photon fluorescence microscopy (2PFM) using these probes offers advantages like deeper tissue penetration, reduced phototoxicity, and higher spatial resolution compared to conventional one-photon microscopy. researchgate.netacs.org
This compound derivatives and their analogs have been successfully employed as fluorescent probes for imaging in various biological contexts. For example, fluorenyl derivatives have been used for two-photon fluorescence imaging of cells, demonstrating their potential for high-resolution visualization of cellular structures. nih.gov Benzothiadiazole-containing fluorenyl dyes have been encapsulated in micelles and used to image 3T3 cells within a 3D scaffold to a depth of 100 μm using 2PFM. researchgate.net
Furthermore, the ion-sensing capabilities of these probes have been harnessed for imaging specific ions within cells. The previously mentioned bis(1,2,3-triazolyl)fluorene probe was used for in vitro two-photon fluorescence microscopy imaging of Zn²⁺ in HeLa cells, showing a significant fluorescence increase upon the introduction of the ion. nih.gov Similarly, fluorenone-based sensors for iodide have been applied to image I⁻ in HeLa cells. acs.org
The development of amine-reactive fluorenyl probes with isothiocyanate linkers allows for their conjugation to biomolecules like proteins and peptides. acs.org These bioconjugates can then be used to target and image specific cellular components. For instance, an isothiocyanate derivative of a fluorenyl-benzothiazole probe was conjugated to proteins and used for 2PFM imaging in HeLa, NT2, and H1299 cells. acs.org Such applications underscore the power of this compound derivatives as versatile tools for advanced biological imaging and sensing. nih.govscribd.com
Table 4: this compound Derivatives and Analogs in Biological Imaging
| Probe/Derivative | Imaging Technique | Target/Application | Cell Line(s) | Reference |
|---|---|---|---|---|
| Fluorenyl benzothiadiazole dye 4 | Two-Photon Fluorescence Microscopy (2PFM) | 3D cell imaging | 3T3 cells | researchgate.net |
| Bis(1,2,3-triazolyl)fluorene | Two-Photon Fluorescence Microscopy (2PFM) | Zinc ion (Zn²⁺) sensing | HeLa cells | nih.gov |
| Fluorenone-based sensor 1 | Fluorescence Microscopy | Iodide ion (I⁻) sensing | HeLa cells | acs.org |
| Fluorenyl-benzothiazole isothiocyanate probe 1 | Two-Photon Fluorescence Microscopy (2PFM) | General cell imaging and bioconjugation | HeLa, NT2, H1299 | acs.org |
| Corrole-based probe PC-N₂H₄ | Fluorescence Microscopy | Exogenous hydrazine imaging | HeLa cells, Zebrafish | nih.gov |
Computational and Theoretical Investigations of 9h Fluoren 2 Yl Hydrazine Structures
Density Functional Theory (DFT) for Electronic and Structural Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-atom systems. scispace.com It is particularly effective for elucidating the geometric and electronic properties of organic molecules. For a compound like (9H-Fluoren-2-YL)hydrazine, DFT calculations would begin with geometry optimization to find the lowest energy conformation of the molecule.
In typical studies on related aromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in combination with a basis set such as 6-31G(d,p) or 6-31+G(d,p). acs.orgacs.orgmdpi.com This level of theory has proven effective for optimizing molecular geometries and calculating electronic parameters. acs.org For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on bis(9H-fluoren-2-yl)diazene, a related structure, were performed at the B3LYP/6-31+G(d,p) level to determine its optimized geometry. acs.org The planarity of the fluorene (B118485) moiety and the orientation of the hydrazine (B178648) group relative to the aromatic ring system are critical structural parameters that would be determined. These calculations provide the fundamental 3D structure necessary for all further computational analysis.
Quantum Chemical Calculations for Molecular Properties
Following geometry optimization, quantum chemical calculations are used to determine a variety of molecular properties that govern the compound's reactivity and behavior. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. imist.mamdpi.com A smaller gap generally implies higher reactivity. imist.ma
Table 1: Illustrative Quantum Chemical Properties for an Aromatic Hydrazine This table presents typical data ranges based on calculations for related molecules, as direct data for this compound is not available.
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Relates to electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicates chemical reactivity and stability imist.ma |
| Dipole Moment (µ) | 1.5 to 3.0 Debye | Measures overall polarity of the molecule |
| Chemical Hardness (η) | 1.5 to 2.5 eV | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.0 to 4.0 eV | Power to attract electrons |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are systematic approaches to correlate a molecule's structural features with its biological activity. While specific SAR or QSAR models for this compound are not published, the methodology can be described. A QSAR study involves developing a mathematical model that relates the variation in biological activity of a series of compounds to changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov
For a series of this compound derivatives, a 3D-QSAR model could be built. nih.gov This would involve:
Creating a Dataset: Synthesizing a library of derivatives by modifying the parent structure (e.g., adding substituents at different positions on the fluorene ring) and measuring their biological activity against a specific target.
Calculating Descriptors: Using computational methods to calculate various descriptors for each molecule, such as steric (e.g., CoMFA fields), electrostatic, and hydrophobic properties. nih.gov
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. nih.gov
Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov
The resulting QSAR model would provide valuable insights into which structural features are crucial for activity, guiding the design of more potent compounds. For example, the model might reveal that bulky substituents on the fluorene ring are detrimental to activity, whereas electron-withdrawing groups on the hydrazine moiety enhance it. nih.gov
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. In studies on related (9H-fluoren-9-ylidene)hydrazine derivatives, docking has been used to understand their interactions with enzyme active sites. researchgate.netpitt.edu The hydrazine functional group, in particular, is often identified as a key interaction point, capable of forming hydrogen bonds with amino acid residues like glutamic acid or aspartic acid in a catalytic site. pitt.edu
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the durability of their interactions. arxiv.org This is crucial for confirming that the binding pose identified by docking is stable and not just a transient state. For this compound, an MD simulation would reveal how the fluorene scaffold positions itself within a binding pocket and whether the key hydrogen bonds formed by the hydrazine group are maintained over a period of nanoseconds.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict spectroscopic properties, which can then be correlated with experimental data to confirm a molecule's structure. DFT calculations are commonly used to predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. mdpi.com
For this compound, DFT calculations at the B3LYP/6-31G(d,p) level would yield a set of vibrational frequencies. mdpi.com These theoretical frequencies are often systematically scaled to account for approximations in the method and to improve agreement with experimental IR spectra. Key vibrational modes to examine would include N-H stretching from the hydrazine group and C=C stretching from the aromatic fluorene rings. mdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. mdpi.com By comparing the calculated chemical shifts for the proposed structure with the peaks in an experimental NMR spectrum, one can confirm the identity and purity of the synthesized compound. researchgate.net Studies on related hydrazine derivatives have shown good concordance between theoretical and experimental ¹H and ¹³C NMR data, validating the computational approach. mdpi.com
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry and Sustainable Synthesis
The future synthesis of (9H-Fluoren-2-YL)hydrazine and its derivatives will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Traditional synthetic routes for fluorene (B118485) derivatives and hydrazines often involve harsh reagents and generate considerable waste. nbinno.com Innovations are focused on developing more eco-friendly alternatives.
Key areas of development include:
Catalytic Systems: The use of molecular oxygen from the air as a primary oxidant, facilitated by recyclable catalysts, is a promising green alternative to harsh chemical oxidants for the synthesis of fluorenone, a key precursor. nbinno.com
Safer Reagents: Replacing hazardous reducing agents with safer options like sodium borohydride (B1222165) in benign solvents is another critical area of improvement. nbinno.com
Process Intensification: Continuous flow processes are being explored for the synthesis of fluorene derivatives, offering benefits such as increased yield, reduced raw material costs, minimized solid waste, and shorter production periods compared to traditional batch methods. rsc.org
Hydrazine-Free Routes: Given the toxicity of many hydrazine (B178648) precursors, research into hydrazine-free synthetic platforms is gaining traction. For instance, photoredox catalysis offers a pathway to synthesize related azine compounds from readily available oxime esters under mild conditions, avoiding the direct use of hydrazine. rsc.org
Advancements in Targeted Therapeutic Strategies and Biomedical Devices
The pharmacological potential of fluorene derivatives is well-documented, with applications in anticancer, anti-inflammatory, and antibacterial therapies. entrepreneur-cn.comnih.gov The this compound scaffold is a promising platform for developing next-generation targeted therapeutics.
Future research is likely to focus on several key areas:
Prodrug Development: The hydrazine group can be utilized to create prodrugs that are activated under specific physiological conditions within target tissues, such as the tumor microenvironment. For example, 1,2-bis(sulfonyl)hydrazines have been investigated for their ability to alkylate DNA in tumors that lack the O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme. researchgate.net
Bioimaging and Diagnostics: Fluorene derivatives are known for their excellent photoelectric properties and are used as fluorescent probes and biosensors. entrepreneur-cn.com The hydrazine moiety can act as a reactive handle to covalently attach the fluorene fluorophore to biomolecules, enabling their visualization in single- and two-photon fluorescence microscopy. spiedigitallibrary.org This could lead to the development of highly specific probes for imaging intracellular components and processes.
Drug Delivery Systems: The fluorene structure can be incorporated into polymers or nanoparticles for targeted drug delivery. Its inherent fluorescence allows for simultaneous tracking of the delivery vehicle.
| Therapeutic Strategy | Potential Application of this compound | Research Focus |
| Targeted Prodrugs | Design of hydrazone-based linkers that release cytotoxic agents in response to tumor-specific enzymes or pH. | Enhancing selectivity for cancer cells while minimizing off-target effects. |
| Fluorescent Probes | Development of sensors where binding to a specific analyte (e.g., metal ions, reactive oxygen species) modulates the fluorescence of the fluorene core. | Improving sensitivity, selectivity, and response time for real-time biological imaging. nih.gov |
| Antimicrobial Agents | Synthesis of derivatives, such as fluorenyl-hydrazonothiazoles, to combat multidrug-resistant bacteria and fungi. mdpi.com | Exploring structure-activity relationships to enhance potency and broaden the spectrum of activity. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the discovery and optimization of new compounds. nih.gov These computational tools are being increasingly applied to the design of novel derivatives of this compound with tailored properties.
Emerging applications in this domain include:
Predictive Modeling: ML models can predict the physicochemical properties, biological activity, and synthetic accessibility of virtual compounds based on their molecular structure. This allows for the rapid screening of large chemical libraries to identify promising candidates before committing to laboratory synthesis. nih.govscitechdaily.com
De Novo Design: Generative AI models can design entirely new molecules with desired characteristics. By providing the models with specific criteria (e.g., high binding affinity to a target protein, specific fluorescence properties), researchers can generate novel this compound derivatives that may not be conceived through traditional methods. researchgate.net
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes. nih.gov This can significantly streamline the "make" phase of the design-make-test-analyze cycle in drug discovery and materials development, making the synthesis of complex fluorene derivatives more efficient. nih.gov
Interdisciplinary Collaborations for Novel Material and Sensor Development
The unique optical and electronic properties of the fluorene core make it a valuable building block for advanced materials. nih.gov The hydrazine functional group provides a versatile point for modification or interaction, opening up a vast design space for new materials and sensors. Future progress in this area will heavily rely on collaborations between chemists, materials scientists, physicists, and engineers.
Key areas for interdisciplinary research include:
Organic Electronics: Polyfluorene polymers are known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs). entrepreneur-cn.comwikipedia.org The hydrazine group could be used to create cross-linkable polymers or to tune the electronic properties of the material for enhanced device performance and stability.
Chemosensors: The fluorene scaffold is frequently used to construct fluorescent chemosensors for detecting various analytes, including explosives and metal ions. nih.govacs.org The hydrazine moiety can serve as a binding site or a reactive center that triggers a change in fluorescence upon interaction with the target analyte. nih.gov
Molecularly Imprinted Polymers (MIPs): Sensors for fluorene have been developed using MIPs where a fluorene analogue is used as a template. nih.gov this compound could be used to create new templates or functional monomers for imprinting, leading to sensors with high selectivity for specific molecules.
| Application Area | Role of this compound | Collaborating Disciplines |
| Organic Light-Emitting Diodes (OLEDs) | Monomer for creating novel conductive and electroluminescent polymers. | Materials Science, Physics, Electrical Engineering |
| Fluorescent Chemosensors | Core structure for probes designed to detect ions or molecules through fluorescence changes. acs.orgresearchgate.net | Analytical Chemistry, Environmental Science, Biology |
| Nonlinear Optical (NLO) Materials | Precursor for azine-containing materials with potential NLO properties. nih.gov | Optics, Physics, Materials Science |
Unexplored Reactivity and Derivatization Pathways
While the fundamental reactivity of both fluorene and hydrazine is known, the specific chemistry of this compound offers many unexplored avenues. Future research will likely focus on leveraging the hydrazine group as a versatile synthetic handle to access a wide array of novel compounds.
Potential areas for exploration include:
Hydrazone and Azine Synthesis: The reaction of the hydrazine with various aldehydes and ketones can produce a library of fluorenyl hydrazones and unsymmetrical azines. nih.govscribd.com These derivatives are of interest for their potential biological activities and nonlinear optical properties. nih.gov
Heterocyclic Chemistry: The hydrazine moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles, thiazoles, and triazines. mdpi.comiscientific.org For example, reaction with α-halocarbonyl compounds can yield fluorenyl-hydrazonothiazole derivatives, which have been screened for antimicrobial properties. mdpi.com
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions could be employed to further functionalize the fluorene ring of this compound or its derivatives, allowing for the construction of complex, multi-functional molecules. organic-chemistry.org
Derivatization Reagents: Hydrazine-based reagents are widely used for the derivatization of carbonyl-containing compounds to enhance their detection in analytical techniques like mass spectrometry. nih.govresearchgate.netnih.gov this compound could be developed as a novel derivatizing agent that introduces a fluorescent tag, enabling highly sensitive detection.
The systematic exploration of these reaction pathways will undoubtedly expand the chemical space accessible from this compound, leading to the discovery of new molecules with unique properties and applications.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux condensation | Glacial acetic acid, 4–6 h reflux | Pyrazoline derivatives | 85–90 | |
| Pd-catalyzed reaction | Pd catalyst, allylic substrates | Allyl-hydrazine derivatives | 70–80 | |
| Schiff base formation | Aldehyde/ketone, ethanol, reflux | Hydrazones | 80–95 |
Basic: How is this compound characterized in structural studies?
Methodological Answer:
Key techniques include:
- NMR spectroscopy: -NMR reveals proton environments (e.g., δ 7.28–7.93 ppm for aromatic protons in fluorenyl groups) .
- Mass spectrometry (LC-MS): Molecular ion peaks (e.g., m/z 195 in +ve mode) confirm molecular weight .
- X-ray crystallography: Programs like SHELX or ORTEP-III (with WinGX suite) refine crystal structures, resolving bond lengths/angles (e.g., C–N bond: 1.35–1.40 Å) .
Q. Table 2: Spectral Data for this compound Derivatives
| Compound | -NMR (δ, ppm) | LC-MS (m/z) | Reference |
|---|---|---|---|
| Fluoren-9-ylidene-hydrazine | 7.28–7.93 (m, aromatic), 6.42 (s, NH) | 195 |
Advanced: What computational methods are used to predict the reactivity of this compound in catalysis?
Methodological Answer:
- Density Functional Theory (DFT): Calculates activation barriers and reaction pathways. For example, hydrazine-catalyzed metathesis reactions show rate-determining cycloreversion steps with ΔG values ~25 kcal/mol .
- Molecular docking: Predicts interactions with biological targets (e.g., Proteus mirabilis catalase enzyme) for antimicrobial applications .
- Substrate scope studies: Experimental validation of computational predictions (e.g., [2.2.2]-bicyclic hydrazines show 30% higher reactivity than [2.2.1] analogs) .
Advanced: How does this compound participate in heterocyclic synthesis?
Methodological Answer:
- Pyrazoline formation: Reacts with α,β-unsaturated ketones (e.g., chalcones) under acidic conditions to form 4,5-dihydro-1H-pyrazole cores. For example, 5-(5-Chlorofuran-2-yl)-3-(9H-fluoren-2-yl)-1-phenylpyrazole is synthesized via 4-hour reflux in acetic acid .
- Schiff base synthesis: Forms hydrazones with aldehydes/ketones, which are intermediates for indole synthesis (Fischer indole synthesis) .
Q. Table 3: Reaction Conditions for Heterocyclic Derivatives
| Reaction Type | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazoline synthesis | Chalcone derivative | Glacial acetic acid, reflux | 4,5-Dihydro-1H-pyrazole | |
| Hydrazone formation | Benzaldehyde | Ethanol, 1 h reflux | Fluorenyl hydrazone |
Basic: What spectroscopic techniques are critical for confirming the purity of this compound?
Methodological Answer:
- Thin-layer chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .
- High-performance liquid chromatography (HPLC): Quantifies purity with C18 columns and UV detection (λ = 254 nm).
- Elemental analysis: Validates C, H, N content (e.g., CHN requires C: 79.56%, H: 6.16%, N: 14.28%) .
Advanced: What are the challenges in analyzing reaction mechanisms involving this compound?
Methodological Answer:
- Competing pathways: Hydrazine’s dual nucleophilic/electrophilic sites can lead to side reactions (e.g., over-alkylation). Kinetic studies (e.g., stopped-flow spectroscopy) isolate intermediates .
- Stereochemical control: Fluorenyl groups induce steric hindrance, requiring chiral HPLC or circular dichroism (CD) to resolve enantiomers .
- Computational-experimental mismatch: Discrepancies in DFT-predicted vs. observed activation energies necessitate hybrid QM/MM approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
